(Fluoren-9-yl)-(inden-1-yl)dimethylsilane
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Overview
Description
(Fluoren-9-yl)-(inden-1-yl)dimethylsilane is an organosilicon compound that features a unique structure combining fluorenyl and indenyl groups attached to a dimethylsilane core. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Fluoren-9-yl)-(inden-1-yl)dimethylsilane typically involves the reaction of fluorenyl and indenyl precursors with dimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(Fluoren-9-yl)-(inden-1-yl)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Halides, nucleophiles, solvents like toluene, and catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silane derivatives.
Substitution: New silicon-carbon bonded compounds.
Scientific Research Applications
(Fluoren-9-yl)-(inden-1-yl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds and the development of new organosilicon compounds.
Biology: Employed in the synthesis of bioactive molecules and as a precursor for silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Fluoren-9-yl)-(inden-1-yl)dimethylsilane involves its ability to form stable silicon-carbon bonds through various chemical reactions The molecular targets and pathways involved depend on the specific application and reaction conditions
Comparison with Similar Compounds
Similar Compounds
Di-9H-fluoren-9-yldimethylsilane: Similar structure but lacks the indenyl group.
Bis(inden-1-yl)dimethylsilane: Contains two indenyl groups instead of one fluorenyl and one indenyl group.
Dimethylsilylfluorene: Contains only the fluorenyl group attached to dimethylsilane.
Uniqueness
(Fluoren-9-yl)-(inden-1-yl)dimethylsilane is unique due to its combination of fluorenyl and indenyl groups, which provides distinct reactivity and stability compared to other similar compounds. This unique structure allows for a broader range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
9H-fluoren-9-yl-(1H-inden-1-yl)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Si/c1-25(2,23-16-15-17-9-3-4-10-18(17)23)24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h3-16,23-24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTTYVJDSMBSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=CC2=CC=CC=C12)C3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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